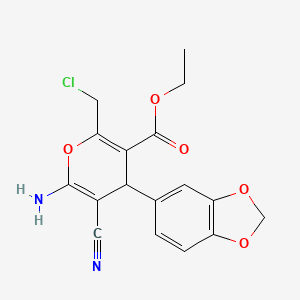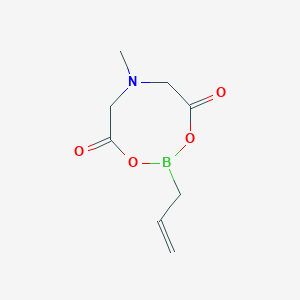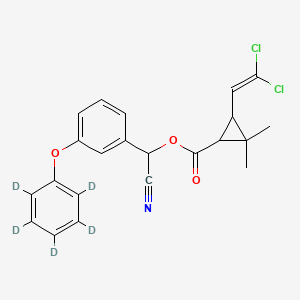
3-Butynyl 2-bromoisobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butynyl 2-bromoisobutyrate: is a chemical compound with the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol . It is known for its use as an initiator in Atom Transfer Radical Polymerization (ATRP) due to its alkyne functionality . This compound is also referred to as Alkyl BiBB and Clickable ATRP initiator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butynyl 2-bromoisobutyrate typically involves the esterification of 3-butyn-1-ol with 2-bromoisobutyryl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Butynyl 2-bromoisobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Sonogashira coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Catalysts such as palladium and copper are used in the presence of bases like triethylamine.
Major Products:
Substitution Reactions: Products include substituted isobutyrates.
Coupling Reactions: Products include coupled alkyne derivatives.
Scientific Research Applications
3-Butynyl 2-bromoisobutyrate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 3-Butynyl 2-bromoisobutyrate in ATRP involves the formation of a radical species. The bromine atom is abstracted by a catalyst, generating a radical that initiates the polymerization process. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages .
Comparison with Similar Compounds
Ethyl 2-bromoisobutyrate: Used in similar ATRP processes but lacks the alkyne functionality.
tert-Butyl 3-bromopropionate: Another ATRP initiator with different reactivity due to the absence of the alkyne group.
Uniqueness: 3-Butynyl 2-bromoisobutyrate is unique due to its dual functionality as both an ATRP initiator and a clickable alkyne, making it highly versatile for various applications .
Properties
CAS No. |
1264291-66-8 |
|---|---|
Molecular Formula |
C8H11BrO2 |
Molecular Weight |
219.08 g/mol |
IUPAC Name |
but-3-ynyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C8H11BrO2/c1-4-5-6-11-7(10)8(2,3)9/h1H,5-6H2,2-3H3 |
InChI Key |
MOHWQOXHTWRDGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCC#C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


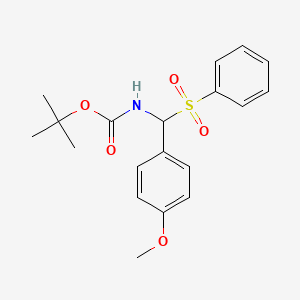
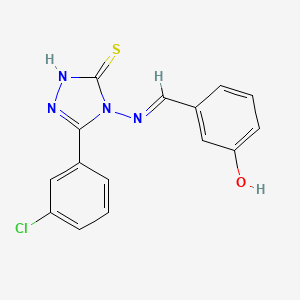
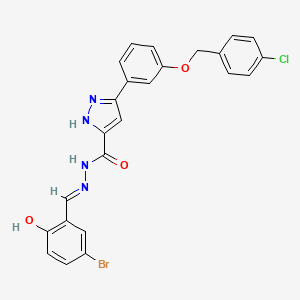
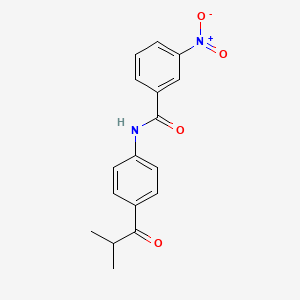

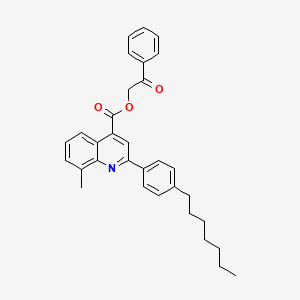
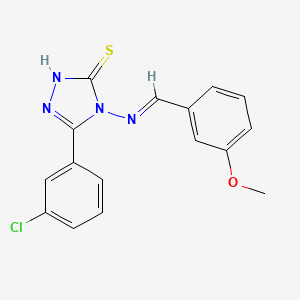

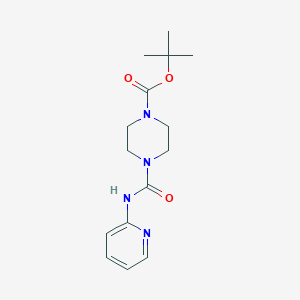
![3-hydroxy-N-(4-methylphenyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052978.png)
